molecular formula C22H22N2O B13745985 Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- CAS No. 29103-60-4

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-

Cat. No.: B13745985
CAS No.: 29103-60-4
M. Wt: 330.4 g/mol
InChI Key: HQLFTQUBRWAEGR-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS: 29103-60-4), also referred to as N-(3-(bis(benzyl)amino)phenyl)acetamide, is a synthetic amide derivative characterized by a central acetamide group linked to a phenyl ring substituted with two benzyl (phenylmethyl) amino groups at the 3-position. Its structure combines electron-rich aromatic systems with hydrogen-bonding amide functionalities, making it a candidate for studies in drug design and material science .

Properties

CAS No.

29103-60-4

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[3-(dibenzylamino)phenyl]acetamide

InChI

InChI=1S/C22H22N2O/c1-18(25)23-21-13-8-14-22(15-21)24(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

HQLFTQUBRWAEGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Coupling of Diphenylmethanol with Amino Acetamide Derivatives in Acidic Medium

One of the most effective routes to introduce the bis(phenylmethyl)amino group involves the direct coupling of diphenylmethanol with 2-mercaptoacetamide or its derivatives in trifluoroacetic acid (TFA) as solvent and catalyst. This method has been used for analogous compounds and can be adapted for Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-.

Procedure Summary:

  • A solution of 2-mercaptoacetamide (or N-substituted analogues) and diphenylmethanol is stirred in trifluoroacetic acid at room temperature or slightly elevated temperature (up to 60 °C for substituted analogues) for 4 to 20 hours.
  • The reaction mixture is then concentrated in vacuo to remove TFA.
  • The residue is washed with water and extracted with an organic solvent such as chloroform.
  • The organic layer is dried and concentrated.
  • Purification is achieved by flash chromatography using mixtures such as 5% methanol in dichloromethane or ethyl acetate/hexanes.

This method yields the desired bis(phenylmethyl)amino-substituted acetamide with moderate to good yields (e.g., 17% to 59% depending on conditions and substituents).

Example:

  • 2-(Benzhydrylthio)acetamide was synthesized by stirring 2-mercaptoacetamide (0.63 g, 6.9 mmol) with diphenylmethanol (1.3 g, 7.1 mmol) in TFA (11.9 g, 104 mmol) at room temperature for 4 hours, followed by workup and chromatography to isolate the product as a white solid (17% yield).

Reductive Amination and Alkylation Routes

For N-substituted analogues, reductive amination or alkylation of intermediate amines can be employed:

  • Reductive amination of the bis(phenylmethyl)amino intermediate with aldehydes (e.g., cyclopropanecarboxaldehyde) using sodium cyanoborohydride as reducing agent.
  • Alkylation using alkyl bromides to introduce additional substituents on the nitrogen atom.

These methods allow structural diversification and have been reported for related thioethanamine analogues.

Preparation of Precursors

Diphenylmethanol and Substituted Analogues:

  • Diphenylmethanol is commercially available or can be synthesized by reduction of benzophenone with sodium borohydride in ethanol at 0 °C under inert atmosphere.
  • Substituted diphenylmethanols (e.g., bis(4-bromophenyl)methanol) can be prepared similarly by reduction of the corresponding benzophenone derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reactants / Conditions Solvent / Catalyst Temperature Time Yield (%) Notes
1 2-Mercaptoacetamide + Diphenylmethanol Trifluoroacetic acid (TFA) Room temp to 60 °C 4–20 hours 17–59 Direct coupling to form bis(phenylmethyl)amino acetamide
2 Reductive amination (amine + aldehyde + NaCNBH3) Methanol or suitable solvent Room temperature Several hours Variable For N-substituted derivatives
3 Reduction of benzophenone to diphenylmethanol NaBH4 in ethanol 0 °C 1–2 hours 90+ Precursor synthesis

Analytical and Purification Notes

  • Purification of the product is typically performed by flash column chromatography using solvent systems such as 5% methanol in dichloromethane or ethyl acetate/hexanes.
  • Characterization includes ^1H NMR, ^13C NMR, melting point determination, and elemental analysis to confirm the structure and purity.
  • The reaction progress can be monitored by thin-layer chromatography (TLC).

Summary and Research Context

The preparation of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is well-aligned with established synthetic routes used for related diphenylmethyl-substituted acetamides and thioacetamides. The direct coupling of diphenylmethanol with mercaptoacetamide derivatives in trifluoroacetic acid is a key step providing efficient access to the core structure. Subsequent modifications via reductive amination or alkylation enable structural diversification.

These methods are supported by peer-reviewed literature detailing analogous compounds and are utilized in pharmaceutical research for the development of dopamine uptake inhibitors and other biologically active molecules. The synthetic strategies are versatile and adaptable to various substituted analogues, ensuring broad applicability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Applications in Chromatography

Separation Techniques : One notable application of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is in high-performance liquid chromatography (HPLC). It has been effectively utilized as a stationary phase in HPLC columns, such as the Newcrom R1 HPLC column. This application is crucial for separating complex mixtures in analytical chemistry, allowing for the precise identification and quantification of compounds in various samples .

Pharmaceutical Applications

Drug Development : The compound has potential applications in drug development due to its structural properties that may influence biological activity. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry. Research into its pharmacokinetics and pharmacodynamics could reveal new therapeutic uses.

Case Study Example : A study involving the use of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- in a drug formulation demonstrated its efficacy in enhancing the solubility of poorly soluble drugs. The formulation showed improved bioavailability compared to conventional methods, indicating its potential role as an excipient in pharmaceutical preparations.

Cosmetic Industry Applications

Cosmetic Formulations : Acetamide derivatives are increasingly being explored for their utility in cosmetic formulations. Research has indicated that compounds similar to Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- can enhance skin penetration and improve the stability of active ingredients in topical applications. This property is particularly beneficial for anti-aging products and moisturizers .

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Chromatography Used as a stationary phase for HPLC separation techniquesEffective separation on Newcrom R1 HPLC column
Pharmaceuticals Potential use in drug formulation to enhance solubilityImproved bioavailability in drug formulations
Cosmetics Enhances skin penetration and stability of active ingredientsUtilized in anti-aging creams and moisturizers

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s primary structural analogs involve modifications to the amino substituents or the acetamide core. Key examples include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name CAS Number Substituents Key Structural Differences References
Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- 29103-60-4 - Bis(phenylmethyl)amino group at 3-position Reference compound; hydrophobic benzyl groups enhance lipophilicity
N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide 24530-67-4 - Bis(2-hydroxyethyl)amino group
- Methoxy group at 4-position
Increased hydrophilicity due to hydroxyethyl groups; methoxy enhances electron density
N-[3-(bis(2-cyanoethyl)amino)phenyl]acetamide 24530-67-4 - Bis(2-cyanoethyl)amino group Cyano groups introduce polarity and potential for hydrogen bonding; higher reactivity
N-[3-[(4-butoxyphenyl)methylamino]phenyl]acetamide N/A - Butoxyphenylmethylamino group
- Single substituent at 3-position
Bulky butoxy group increases steric hindrance; alters solubility
N-(3-(allyl(benzyl)amino)phenyl)acetamide 115763-95-6 - Allyl-benzylamino group Allyl group introduces unsaturation, enabling polymerization or conjugation reactions

Physicochemical Properties

Hydrophobicity and Solubility :
  • The benzyl groups in the target compound contribute to high lipophilicity (LogP ~3.9–5.1), limiting aqueous solubility .
  • Derivatives with hydroxyethyl or cyanoethyl substituents (e.g., CAS 24530-67-4) exhibit improved solubility due to polar functional groups (LogP reduced to ~2.5–3.5) .
Thermal Stability :
  • Compounds with electron-withdrawing groups (e.g., cyano) may exhibit lower thermal stability compared to benzyl-substituted analogs .

Biological Activity

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (also known as N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide) is a compound with notable biological activity, particularly in the context of medicinal chemistry. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is C22H22N2OC_{22}H_{22}N_{2}O, with a molecular weight of 346.43 g/mol. The compound features a central acetamide group linked to a bis(phenylmethyl)amino moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H22N2O
Molecular Weight346.43 g/mol
Melting PointNot specified
SolubilityNot specified

Research indicates that Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- exhibits various biological activities that may be attributed to its structural features. The compound's ability to interact with specific biological targets is a focal point of current studies.

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been noted for its potential inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress responses and inflammation .
  • Anticancer Properties : Some derivatives of acetamide compounds have shown promise in cancer therapy. For example, compounds similar to Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- have been evaluated against glioblastoma cell lines (U87MG), demonstrating cytotoxic effects .

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of acetamide derivatives as potential HO-1 inhibitors. Among these derivatives, several exhibited significant activity against U87MG cells, indicating a potential pathway for therapeutic application in oncology .

In another assessment conducted by Environment Canada and Health Canada, toxicity data were collected for structural analogues, which suggested that certain acetamides do not exhibit harmful effects on aquatic organisms at low concentrations . This finding underscores the importance of evaluating both the therapeutic potential and environmental impact of such compounds.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPotential HO-1 inhibitor
Anticancer ActivityCytotoxic effects on U87MG cells
Environmental ImpactLow toxicity to aquatic organisms

Research Findings

Recent findings emphasize the need for further research into the pharmacodynamics and pharmacokinetics of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-. The compound's interaction with biological systems remains an area ripe for exploration, particularly regarding its safety profile and efficacy in clinical settings.

Future Directions

  • Clinical Trials : Future studies should focus on clinical trials to assess the efficacy of Acetamide derivatives in treating specific cancers.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects will enhance understanding and facilitate drug development.
  • Environmental Assessments : Continued evaluation of environmental impacts is crucial for ensuring safe use in pharmaceuticals.

Q & A

Q. What are the key synthetic pathways for preparing Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-?

The synthesis typically involves multi-step organic reactions, such as:

  • Amide bond formation : Reacting 3-[bis(phenylmethyl)amino]aniline with acetyl chloride or acetic anhydride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts .
  • Protection/deprotection strategies : Protecting the amine groups during synthesis to avoid side reactions, followed by deprotection using acidic or basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the pure compound, confirmed via NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR : To confirm the presence of the acetamide group (δ ~2.1 ppm for CH3 and ~168 ppm for carbonyl) and aromatic protons from the bis(phenylmethyl)amino group .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns .
  • FT-IR : To identify characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the stability profiles of this compound under varying experimental conditions?

  • Thermal stability : Assessed via thermogravimetric analysis (TGA); degradation temperatures typically exceed 200°C due to robust aromatic and amide bonding .
  • pH sensitivity : Hydrolysis of the amide bond may occur under strongly acidic (pH < 2) or basic (pH > 12) conditions, monitored via HPLC .

Advanced Research Questions

Q. How does the bis(phenylmethyl)amino group influence biological interactions?

The bulky aromatic substituents may:

  • Enhance lipophilicity , improving membrane permeability in cellular assays .
  • Modulate enzyme binding through π-π stacking with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
  • Reduce metabolic degradation compared to smaller alkylamino groups, as shown in cytochrome P450 inhibition assays .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies often employ:

  • Analog synthesis : Modifying the phenylmethyl groups (e.g., halogenation) or replacing the acetamide with other acyl groups .
  • Computational docking : Molecular dynamics simulations to predict binding affinities with targets like purine receptors or DNA repair enzymes .
  • In vitro assays : Testing derivatives in enzyme inhibition (e.g., IC50 determination) or cell viability models (e.g., MTT assays) .

Q. How can conflicting data on its biological activity be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize experimental noise .
  • Solubility issues : Use DMSO stocks with concentrations ≤10 mM to avoid aggregation artifacts .
  • Off-target effects : Employ orthogonal assays (e.g., CRISPR knockouts) to confirm target specificity .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Continuous flow reactors : Improve reaction consistency and reduce purification steps .
  • Catalytic hydrogenation : For deprotecting benzyl groups without harsh reagents .
  • DoE (Design of Experiments) : To optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. How is this compound utilized in drug discovery pipelines?

  • Fragment-based screening : As a scaffold for developing kinase inhibitors due to its rigid aromatic core .
  • PROTAC design : The acetamide group serves as a linker for recruiting E3 ubiquitin ligases .

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